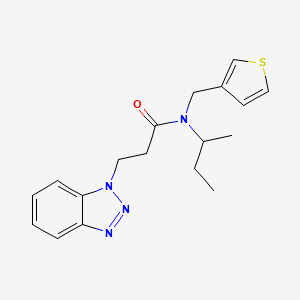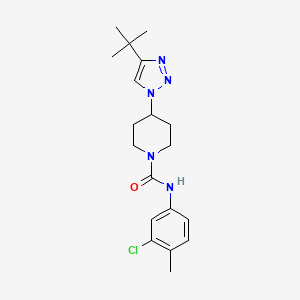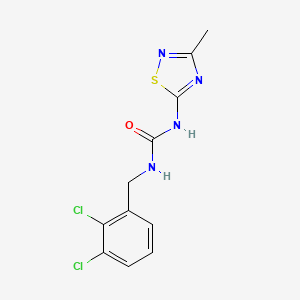
N-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain, including the cholinergic and dopaminergic systems. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
Studies have shown that N-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine can have various biochemical and physiological effects, depending on the concentration and duration of exposure. It has been shown to increase acetylcholine release in the brain, which can improve cognitive function. It has also been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo.
Advantages and Limitations for Lab Experiments
N-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine has several advantages for lab experiments, including its relatively simple synthesis method, its potential as a therapeutic agent for various diseases, and its ability to modulate neurotransmitter systems in the brain. However, its limitations include its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine. These include further studies on its mechanism of action, its potential as a therapeutic agent for various neurological disorders and cancers, and its potential as a tool for studying neurotransmitter systems in the brain. Additionally, further research is needed to optimize its synthesis method and improve its solubility and bioavailability.
Synthesis Methods
N-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine can be synthesized through a multi-step process involving the condensation of pyridine-3-carboxaldehyde and 1H-imidazole-4-carboxaldehyde, followed by reduction with sodium borohydride and subsequent alkylation with 2-bromo-1-butene.
Scientific Research Applications
N-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. It has been shown to have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease, as well as for cancer treatment.
properties
IUPAC Name |
N-(1H-imidazol-5-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-3-12(2)18(10-14-8-16-11-17-14)9-13-5-4-6-15-7-13/h4-8,11-12H,3,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFKCNVWNMWXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC1=CN=CC=C1)CC2=CN=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine](/img/structure/B5902703.png)
![N-[2-(2,5-dimethylphenyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902706.png)


![(1R,9aR)-1-({[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5902726.png)
![5-(aminosulfonyl)-N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5902729.png)
![N-ethyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylprop-2-en-1-yl)butanamide](/img/structure/B5902736.png)
![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzonitrile](/img/structure/B5902743.png)
![N-[2-(2-ethoxyphenyl)ethyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5902747.png)

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5902753.png)
![4-(2-{1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidin-2-yl}ethyl)phenol](/img/structure/B5902756.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide](/img/structure/B5902762.png)